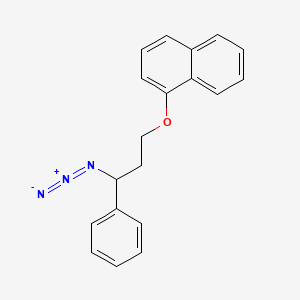

1-(3-Azido-3-phenylpropoxy)naphthalene

Description

BenchChem offers high-quality 1-(3-Azido-3-phenylpropoxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Azido-3-phenylpropoxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-azido-3-phenylpropoxy)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZPTLTQYDFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Handling of Azido-Naphthalene Derivatives

Executive Summary

Azido-naphthalene derivatives (e.g., 1-azidonaphthalene, 1,5-diazidonaphthalene, and dansyl azide) represent a critical class of fluorogenic and photoactive reagents. Their utility in photoaffinity labeling (PAL) and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is undisputed, yet their solubility profile presents a paradox: the lipophilic naphthalene core demands organic solvents, while the energetic azide moiety imposes strict safety and stability constraints.

This guide moves beyond basic solubility tables to provide a mechanistic understanding of solvation thermodynamics, safety-critical solvent selection, and self-validating dissolution protocols.

Part 1: Molecular Architecture & Solubility Physics

To optimize solubility, one must understand the competing forces within the molecule. Azido-naphthalene derivatives are governed by two primary structural domains:

-

The Naphthalene Core (Lipophilic Anchor):

-

Mechanism: Driven by

stacking interactions and Van der Waals forces. -

Solubility Implication: High affinity for aromatic solvents (toluene) and chlorinated hydrocarbons (DCM, CHCl

). Poor aqueous solubility ( -

Hansen Solubility Parameters (HSP): Naphthalene has a high dispersion parameter (

MPa

-

-

The Azide Moiety (Polar/Reactive Head):

-

Mechanism: The

group introduces a dipole moment ( -

Solubility Implication: Allows for solubility in polar aprotic solvents like DMSO and DMF, which is critical for biological assays where organic co-solvents must be minimized.

-

Solubility Mechanism Diagram

The following diagram illustrates the thermodynamic interactions governing solvation.

Figure 1: Mechanistic breakdown of solvent-solute interactions. The naphthalene core drives solubility in non-polar aromatics, while the azide group facilitates dissolution in polar aprotic solvents.

Part 2: The Safety Gatekeeper (Stability & Reactivity)

Before attempting dissolution, you must validate the safety of the specific derivative. Azides are energy-rich functional groups; their stability is not guaranteed.

The "Rule of Six" (C/N Ratio)

A standard empirical rule for organic azide safety is the Carbon-to-Nitrogen ratio (

- : Unstable/Explosive. Do not isolate.

- : Hazardous. Store cold, dark, and in solution.

- : Stable. Generally safe to handle as solids (with care).

Applied to Naphthalene Derivatives:

-

1-Azidonaphthalene (

): -

1,5-Diazidonaphthalene (

):

Critical Solvent Warning: Halogenated Solvents

While Dichloromethane (DCM) and Chloroform are excellent solvents for naphthalene derivatives, they pose a specific risk with azide salts (e.g., Sodium Azide) used during synthesis, potentially forming explosive di-azidomethane.

-

Guideline: For purified organic azides (like 1-azidonaphthalene), DCM is permissible but should be avoided if the compound is being heated or subjected to high-energy UV light, as radical chlorination can occur.

Part 3: Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your application.

| Solvent Class | Examples | Solubility Performance | Safety/Stability Profile | Recommended Application |

| Polar Aprotic | DMSO, DMF | Excellent (>50 mg/mL) | High boiling point makes removal difficult. Safe for storage. | Biological assays, Stock solutions (1000x). |

| Chlorinated | DCM, CHCl | High (>100 mg/mL) | Excellent solubility but high volatility. Avoid if free azide ions are present.[1] | Synthesis workup, Chromatography loading. |

| Aromatic | Toluene | High | Stabilizes the naphthalene core via | Recrystallization, Stable storage. |

| Polar Protic | Methanol, Ethanol | Moderate (Heat required) | Good for recrystallization (soluble hot, insoluble cold). | Purification (Recrystallization).[4] |

| Ethers | THF, Diethyl Ether | Good | Risk: Peroxides in ethers can react with azides. Use only fresh/inhibited solvents. | Reaction solvent (e.g., Click chemistry). |

| Aqueous | Water, PBS | Negligible | Causes immediate precipitation. | None (unless <1% DMSO cosolvent used). |

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit of a new derivative.

Materials: Amber glass vials (light protection is mandatory), 0.45

-

Weighing: Add excess solid azido-naphthalene derivative (approx. 10 mg) to an amber vial.

-

Why Amber? Azides photodecompose to nitrenes under ambient light.

-

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Agitate at 25°C for 24 hours (Orbit shaker or magnetic stir bar).

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45

m PTFE filter into a clean HPLC vial.-

Note: Do not use Nylon filters (azides can adsorb).

-

-

Quantification: Analyze via HPLC-UV (detection at 254 nm or 330 nm for naphthalene). Compare peak area to a standard curve.

Protocol B: Safe Dissolution for Biological Assays (The "DMSO Push")

Use this for preparing stock solutions for cell-based assays.

-

Calculate: Determine the mass required for a 10 mM stock solution.

-

Primary Solvation: Dissolve the solid completely in 100% anhydrous DMSO. Vortex until clear.

-

Visual Check: Ensure no micro-crystals remain.

-

-

Secondary Dilution: Dilute this stock 1:1000 into the aqueous buffer immediately prior to use.

-

Turbidity Check: If the solution turns milky (Ouzo effect), the compound has precipitated. Lower the concentration or add a surfactant (e.g., Pluronic F-127).

-

Workflow Diagram: Safe Handling & Dissolution

Figure 2: Decision tree for safe handling and dissolution. The C/N ratio check is a mandatory "Go/No-Go" gate before solvent selection.

Part 5: Applications & Context

Understanding the solubility of these derivatives is crucial for two primary technologies:

-

Photoaffinity Labeling (PAL):

-

Upon UV irradiation (typically 300-360 nm), the aryl azide releases

to form a highly reactive singlet nitrene. -

Solubility Criticality: The probe must be soluble in the biological buffer (often requiring <1% DMSO) to bind the target protein before activation. If the probe precipitates, it causes non-specific labeling of the aggregate surface.

-

-

Click Chemistry (CuAAC):

-

Azido-naphthalenes react with alkynes to form triazoles.

-

Solubility Criticality: The reaction often requires a mixed solvent system (e.g., t-BuOH/Water or DMSO/Water). The naphthalene derivative must remain in solution for the copper catalyst to effect the coupling.

-

References

-

Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005.

-

Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

-

Dansyl Azide Properties: "Dansyl Chloride and Dansyl Azide Product Information." Cayman Chemical.[3]

-

Handling Energetic Compounds: "Safe Handling of Azides." University of California, Santa Cruz (UCSC) EH&S Guidelines.

-

Naphthalene Solubility Data: "Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures." NIST Solubility Data Series.

Sources

Introduction: The Naphthalene Scaffold in Fluorescent Probe Design

An In-Depth Technical Guide to the Absorption and Emission Spectra of Naphthalene-Based Azide Probes

Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of fluorescent probes due to its inherent photophysical properties.[1] Its rigid, planar structure and extensive π-electron conjugated system lead to high fluorescence quantum yields and excellent photostability, two essential characteristics for reliable and sensitive detection applications.[1][2] The introduction of a naphthalene moiety into a molecular probe's design often confers enhanced photostability and strong fluorescence.[1][2]

This guide focuses on a specific, highly versatile class of these molecules: naphthalene-based azide probes . The incorporation of the azide (-N₃) group imparts a critical layer of functionality. It is not merely a structural component but a reactive handle that enables these probes to be used in powerful bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4] Furthermore, the azide group can act as a recognition moiety that can be chemically transformed by specific analytes, such as hydrogen sulfide (H₂S), leading to a distinct change in the probe's photophysical properties.[5][6] This transformation, often from a non-fluorescent or weakly fluorescent state to a highly emissive one, forms the basis of "turn-on" fluorescent sensing.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles governing the absorption and emission spectra of these probes. We will delve into the underlying photophysics, present field-proven experimental protocols for their characterization, and explain the causality behind experimental choices to ensure both scientific integrity and practical utility.

Core Photophysical Principles

The interaction of light with a naphthalene-based azide probe is governed by fundamental quantum mechanical principles, which can be effectively visualized using a Jablonski diagram.[7][8] This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

The Jablonski Diagram: A Visual Guide to Fluorescence

A Jablonski diagram maps the energy levels of a fluorophore.[9] The process begins with the absorption of a photon, which excites an electron from the ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).[9][10] This is followed by a series of relaxation events that ultimately lead to the emission of a new photon (fluorescence).

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

-

Absorption: The process starts when a molecule absorbs a photon, causing an electron to jump from the ground state (S₀) to a vibrational level of an excited state (S₁ or S₂). This is a very fast process, occurring on the order of femtoseconds (10⁻¹⁵ s).[9] The energy of the absorbed photon must match the energy difference between the states.

-

Vibrational Relaxation & Internal Conversion: Following excitation, the molecule rapidly loses excess vibrational energy as heat to the surrounding solvent molecules. This is a non-radiative process called vibrational relaxation. If the electron was excited to a higher electronic state (like S₂), it will also quickly decay to the lowest vibrational level of the S₁ state through a process called internal conversion.[9] Both processes are extremely fast (10⁻¹⁴ to 10⁻¹¹ s).[10]

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence.[10] Because energy is lost through non-radiative pathways before emission, the emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. This energy difference is known as the Stokes Shift . Fluorescence occurs on a nanosecond timescale (10⁻⁹ to 10⁻⁷ s).[10]

The Role of the Azide Group and Substituents

The azide group (-N₃) and other substituents on the naphthalene ring play a crucial role in modulating the absorption and emission spectra. The azide itself can influence the electronic structure, and its photochemical reactivity is central to the probe's function.[11] Upon photoexcitation, aryl azides can extrude N₂ to form highly reactive nitrene intermediates, a process that competes with fluorescence.[11][12]

More commonly in probe design, the azide serves as a latent reactive group or a fluorescence quencher. The conversion of the azide to an amine (-NH₂), for example, can dramatically alter the probe's electronic properties. An amine is a strong electron-donating group, which can facilitate an Intramolecular Charge Transfer (ICT) state upon excitation.[5][13] This ICT character often leads to a significant red-shift (shift to longer wavelengths) in the emission spectrum and a dramatic increase in fluorescence intensity, providing the "turn-on" signal.[5]

Caption: General mechanism of a "turn-on" naphthalene-azide fluorescent probe.

Solvatochromism: The Environmental Influence

Naphthalene-based probes, especially those with ICT character, often exhibit solvatochromism , where their absorption and/or emission spectra change with the polarity of the solvent.[14][15] An excited state with significant charge separation is more stabilized by polar solvents than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission in more polar environments.[14][16] This property is crucial, as it means the local environment within a cell or a biomolecule can influence the probe's signal. Researchers can leverage this effect to study changes in local polarity.

Experimental Characterization: Protocols and Best Practices

Accurate measurement of absorption and emission spectra is fundamental to characterizing any fluorescent probe. The following protocols outline the necessary steps, emphasizing choices that ensure data integrity.

Protocol 1: Measuring Absorption and Emission Spectra

This protocol describes the standard procedure for obtaining the absorbance (UV-Vis) and fluorescence emission spectra of a naphthalene-based azide probe.

Objective: To determine the wavelength of maximum absorbance (λₘₐₓ) and maximum emission (λₑₘ).

Materials:

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Matched quartz cuvettes (1 cm path length)

-

Naphthalene-based azide probe stock solution (e.g., 1 mM in DMSO)

-

High-purity solvents (e.g., phosphate buffer, ethanol, cyclohexane)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the probe in the desired solvent. The final concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1.[17]

-

Causality: Keeping absorbance < 0.1 is critical to avoid the "inner filter effect," where emitted light is re-absorbed by other probe molecules, leading to distorted emission spectra and artificially low quantum yields.[17]

-

Prepare a "blank" sample containing only the solvent.

-

-

Absorbance Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Place the solvent blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 250-600 nm) to record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance (λₘₐₓ).

-

-

Emission Spectrum Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (λₑₓ) to the probe's λₘₐₓ determined in the previous step. This ensures the most efficient excitation of the fluorophore.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both. Slit widths control the spectral resolution and the amount of light reaching the detector.

-

Place the solvent blank cuvette in the fluorometer and run an emission scan. This measures any background fluorescence or Raman scattering from the solvent.[18] The Raman peak of water is a common artifact to note.

-

Replace the blank with the sample cuvette and record the emission spectrum. The scan range should start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile.

-

Identify and record the wavelength of maximum emission (λₑₘ).

-

Protocol 2: Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[17] The most common and reliable method is the comparative method, which uses a well-characterized fluorescent standard with a known quantum yield.[17][19]

Objective: To calculate the Φ_F of the naphthalene probe relative to a standard.

Materials:

-

Fluorescence standard with known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or a naphthalene derivative with known properties). The standard should absorb and emit in a similar spectral region as the sample.

-

All materials from Protocol 1.

Methodology:

-

Prepare a Series of Dilutions:

-

Prepare a series of five dilutions for both the naphthalene probe (sample) and the fluorescent standard.

-

The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are in the range of 0.02, 0.04, 0.06, 0.08, and 0.10.

-

-

Measure Absorbance and Fluorescence:

-

For each of the ten solutions (5 sample, 5 standard), measure the exact absorbance at the excitation wavelength (λₑₓ).

-

Using the exact same instrument settings (λₑₓ, slit widths), measure the fluorescence emission spectrum for each solution.[17]

-

Causality: Maintaining identical instrument settings is non-negotiable. Any change in slit width or excitation power between the sample and standard will invalidate the comparison.[17]

-

-

Data Analysis and Calculation:

-

For each emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. Both plots should yield a straight line passing through the origin.[17]

-

Calculate the gradient (slope, m) of each line.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Quantitative Data Summary

The photophysical properties of naphthalene-based probes are highly dependent on their specific chemical structure, including the position and nature of substituents on the naphthalene core and the groups attached to the azide moiety. The following table provides representative data for a naphthalene-based azide probe designed for H₂S detection, illustrating the dramatic change upon reaction.

| Probe/Product | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| SN-N₃ (Azide Probe) | PBS Buffer | 450 | 550 | 100 | ~0.01 (low) | [5] |

| SN-NH₂ (Amine Product) | PBS Buffer | 488 | 650 | 162 | ~0.25 (high) | [5] |

| PRODAN | Cyclohexane | 343 | 390 | 47 | 0.92 | [2] |

| PRODAN | Water | 362 | 525 | 163 | 0.09 | [2] |

Note: PRODAN is a classic naphthalene-based solvatochromic dye included for comparison to illustrate the effect of solvent polarity.

Conclusion and Future Outlook

Naphthalene-based azide probes represent a powerful and versatile class of chemical tools for researchers in biology and medicine. Their robust photophysical properties, derived from the naphthalene scaffold, combined with the unique chemical reactivity of the azide group, enable the design of highly sensitive and selective sensors for a range of applications. Understanding their absorption and emission spectra is not merely an academic exercise; it is the key to unlocking their full potential. By carefully characterizing how these probes interact with light and their environment, and how their spectra respond to specific chemical events like azide reduction or click-conjugation, scientists can develop novel diagnostic tools, imaging agents, and therapeutic delivery systems. The principles and protocols outlined in this guide provide a solid foundation for the rational design and rigorous validation of the next generation of naphthalene-based fluorescent probes.

References

-

Jablonski Energy Diagram. (n.d.). Evident Scientific. Retrieved February 21, 2026, from [Link]

-

Jablonski diagram. (2023, December 29). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Physics of Fluorescence - the Jablonski Diagram. (n.d.). NIGHTSEA. Retrieved February 21, 2026, from [Link]

-

Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry. (2014). Journal of Materials Chemistry C, 2(34), 7047-7056. Royal Society of Chemistry. [Link]

-

Synthesis and Photophysical Properties of a Series of Cyclopenta[b]naphthalene Solvatochromic Fluorophores. (2012). Journal of the American Chemical Society, 134(31), 12932-12935. American Chemical Society. [Link]

-

Jablonski diagram. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5. (2014). ResearchGate. [Link]

-

Highly selective organic fluorescent probe for azide ion: Formation of a "molecular ring". (2017). Sensors and Actuators B: Chemical, 247, 56-63. [Link]

-

Naphthalene Diimide-Based Orange Emitting Luminogen: A Fluorometric Probe for Thiol Sensing through the Click Reaction. (2023). Langmuir, 39(44), 15690–15704. PubMed. [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2020). RSC Advances, 10(70), 42939-42946. PMC. [Link]

-

ExperimentFluorescenceSpectroscopy. (n.d.). Emerald Cloud Lab. Retrieved February 21, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved February 21, 2026, from [Link]

-

Naphthalene Diimide-Based Orange Emitting Luminogen: A Fluorometric Probe for Thiol Sensing through the Click Reaction. (2023). Langmuir, 39(44), 15690–15704. ACS Publications. [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2020). RSC Advances, 10(70), 42939-42946. RSC Publishing. [Link]

-

A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2017). New Journal of Chemistry, 41(19), 10697-10703. RSC Publishing. [Link]

-

A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. (2018). Methods and Applications in Fluorescence, 7(1), 014002. PubMed. [Link]

-

Naphthalene Diimide-Based Orange Emitting Luminogen: A Fluorometric Probe for Thiol Sensing through the Click Reaction. (2023). Langmuir, 39(44), 15690–15704. ACS Publications. [Link]

-

Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022). Molecules, 27(23), 8443. [Link]

-

Experimental methods in chemical engineering: Fluorescence emission spectroscopy. (2018). AIChE Journal, 64(11), 3828-3840. [Link]

-

Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020). Methods and Applications in Fluorescence, 8(3), 033001. PubMed. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence, 33(9), 1-31. ResearchGate. [Link]

-

Early events in the photochemistry of 2-naphthyl azide from femtosecond UV/Vis spectroscopy and quantum chemical calculations: direct observation of a very short-lived singlet nitrene. (2007). Journal of the American Chemical Society, 129(39), 11987-11995. PubMed. [Link]

-

The absorption (C) and emission (D) of 26 and the absorption (A) and emission (B) of the naphthalimide reporter. (2015). ResearchGate. [Link]

-

1853 Fluorescence Spectroscopy—Theory and Practice. (n.d.). U.S. Pharmacopeia. Retrieved February 21, 2026, from [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence, 33(9), 1-31. PubMed. [Link]

-

1,8-Naphthalimide based fluorescent sensors for enzymes. (2021). Coordination Chemistry Reviews, 437, 213713. Maynooth University. [Link]

-

A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. (2022). Chemosensors, 10(7), 269. MDPI. [Link]

-

Absorption spectra of 1,8-naphthalimides 2 and 3 and probe 5. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. (2012). ResearchGate. [Link]

-

Probes 1–5 (naphthalene based probes 1–3, anthracene based probe 4 and pyrene based probe 5). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. (2011). Dyes and Pigments, 92(3), 1339-1346. [Link]

-

Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. (2022). ACS Omega, 7(18), 15995–16002. ACS Publications. [Link]

-

Naphthalene - PhotochemCAD. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis and Utility of Naphthalen-benzofuran Chalcone in the Synthesis of New Pyrazole, Isooxazole, Thiazole, Pyrimidine, Pyran, Pyridine and Different Azide Derivatives with Antiviral and Antitumor Activity. (2018). Der Pharma Chemica, 10(1), 1-12. [Link]

-

Structural Effect on Absorption and Emission Properties of 1,8-Naphthalimide Derivatives: a DFT Study. (2016). Journal of Fluorescence, 27(1), 225-234. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules, 27(24), 8783. PMC. [Link]

-

Photochemistry of singlet and triplet azide excited states. (1980). Journal of the American Chemical Society, 102(17), 5565-5573. ACS Publications. [Link]

-

Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). Molecules, 28(8), 3496. MDPI. [Link]

-

Core-Extended Naphthalene Diimide Dyads as Light-Up Probes with Targeted Cytotoxicity Toward Tumor Cells. (2023). International Journal of Molecular Sciences, 24(13), 10842. MDPI. [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

-

Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023). Organic & Biomolecular Chemistry, 21(38), 7753-7757. RSC Publishing. [Link]

-

Toward Prediction of Nonradiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields. (2020). Journal of Physical Chemistry C, 124(30), 16346–16360. DSpace@MIT. [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Naphthalene Diimide-Based Orange Emitting Luminogen: A Fluorometric Probe for Thiol Sensing through the Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 9. nightsea.com [nightsea.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Early events in the photochemistry of 2-naphthyl azide from femtosecond UV/Vis spectroscopy and quantum chemical calculations: direct observation of a very short-lived singlet nitrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Effect on Absorption and Emission Properties of 1,8-Naphthalimide Derivatives: a DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. drugfuture.com [drugfuture.com]

- 19. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Precursors for 1-(3-Azido-3-phenylpropoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Azido-3-phenylpropoxy)naphthalene is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the naphthalene core, the flexible propoxy linker, and the versatile azido group, make it a valuable scaffold for the development of novel therapeutic agents. The naphthalene moiety is a common feature in a variety of biologically active compounds. The azido group serves as a versatile chemical handle, readily participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation to other molecules of interest. This guide provides a detailed exploration of the key precursors and synthetic strategies for the preparation of 1-(3-Azido-3-phenylpropoxy)naphthalene, offering insights into the underlying chemical principles and experimental methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-(3-Azido-3-phenylpropoxy)naphthalene, reveals two primary precursor fragments: 1-naphthol and a 3-azido-3-phenylpropan-1-ol derivative. The ether linkage suggests two main synthetic approaches for the final coupling step: a Williamson ether synthesis or a Mitsunobu reaction.

Caption: Retrosynthetic analysis of 1-(3-Azido-3-phenylpropoxy)naphthalene.

Synthesis of Key Precursor: 3-Azido-3-phenylpropan-1-ol

The synthesis of the key intermediate, 3-azido-3-phenylpropan-1-ol, can be approached through several reliable methods. The choice of method may depend on the availability of starting materials, desired stereochemistry, and scalability.

Method A: From 3-Chloro-1-phenylpropan-1-ol

This two-step approach involves the reduction of a readily available ketone followed by nucleophilic substitution.

-

Asymmetric Reduction of 3-Chloropropiophenone: The synthesis of the precursor 3-chloro-1-phenylpropan-1-ol can be achieved through the asymmetric reduction of 3-chloropropiophenone.[1] This method is advantageous as it can provide enantiomerically enriched alcohol, which may be crucial for pharmacological applications. Catalytic hydrogenation using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can afford high yields and excellent enantioselectivity.[1]

-

Azide Substitution: The resulting 3-chloro-1-phenylpropan-1-ol can then be converted to 3-azido-3-phenylpropan-1-ol via nucleophilic substitution with sodium azide. This is a classic SN2 reaction, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the displacement of the chloride.[2]

| Step | Reactant | Reagents | Solvent | Typical Yield | Reference |

| 1 | 3-Chloropropiophenone | H₂, Chiral Catalyst (e.g., Ru-BINAP) | Methanol | >90% | [1] |

| 2 | 3-Chloro-1-phenylpropan-1-ol | Sodium Azide (NaN₃) | DMF | >85% | [2] |

Method B: Ring-Opening of Styrene Oxide

An alternative and efficient route to a regioisomeric azido alcohol is the ring-opening of styrene oxide.

-

Nucleophilic Attack by Azide: Styrene oxide can be opened by an azide source, such as sodium azide, in the presence of a proton source or a Lewis acid catalyst. This reaction can yield a mixture of two regioisomers: 2-azido-1-phenylethanol and 1-azido-2-phenylethanol. Careful selection of reaction conditions can favor the formation of the desired isomer.[3] For the synthesis of the target molecule, further chain extension would be necessary. A more direct approach would be the ring-opening of a suitable epoxide that already contains the three-carbon chain.

Coupling Strategies for the Synthesis of 1-(3-Azido-3-phenylpropoxy)naphthalene

With the key precursor, 3-azido-3-phenylpropan-1-ol, in hand, the final etherification can be accomplished. 1-Naphthol is a commercially available starting material.

Strategy 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[5]

Caption: Workflow for Williamson Ether Synthesis.

To utilize this method, 3-azido-3-phenylpropan-1-ol must first be converted to a suitable alkyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group. This can be achieved using standard reagents such as PBr₃, SOCl₂, TsCl, or MsCl. Subsequently, 1-naphthol is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the nucleophilic 1-naphthoxide, which then displaces the leaving group on the azido-propyl chain.[6]

Experimental Protocol (Proposed):

-

Activation of the Alcohol: To a solution of 3-azido-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Etherification: In a separate flask, add 1-naphthol (1.1 eq) to a suspension of potassium carbonate (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Add the solution of the activated azido alcohol to this mixture. Heat the reaction to 60-80 °C and stir until completion.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Strategy 2: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the direct coupling of an alcohol with a nucleophile, in this case, 1-naphthol, with inversion of configuration at the alcohol's stereocenter.[7][8] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Caption: Key steps in the Mitsunobu Reaction.

The reaction proceeds by the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by the deprotonated 1-naphthol.[9] A key advantage of the Mitsunobu reaction is its mild conditions and the ability to proceed with stereochemical inversion, which is particularly useful if an enantiomerically pure azido alcohol is used.[8]

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-azido-3-phenylpropan-1-ol (1.0 eq), 1-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DIAD (1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

The synthesis of 1-(3-Azido-3-phenylpropoxy)naphthalene can be effectively achieved through the strategic combination of well-established synthetic methodologies. The key to a successful synthesis lies in the efficient preparation of the 3-azido-3-phenylpropan-1-ol precursor, which can be obtained from either 3-chloropropiophenone or via ring-opening of a suitable epoxide. The final coupling to 1-naphthol can be accomplished using either the Williamson ether synthesis, which requires prior activation of the alcohol, or the Mitsunobu reaction, which allows for a more direct coupling with stereochemical inversion. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired stereochemistry of the final product, and the scale of the synthesis. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable molecular scaffold.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Chem-Space. (2025, May 20). 3-azido-1-propanol. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopic data of compounds 1-3. Retrieved from [Link]

- Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.

-

Organic Syntheses. (n.d.). Styrene Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azido-3-(3-phenylprop-2-enyl)naphthalene. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A practical one-pot synthesis of azides directly from alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (2011, October 19). Spectroscopic characterization of structural isomers of naphthalene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Towards a Synthesis of Naphthalene Derived Natural Products. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Naphthalene. Retrieved from [Link]

-

MDPI. (2023, December 19). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Retrieved from [Link]

- Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

ResearchGate. (2015, April 7). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Retrieved from [Link]

-

PubMed. (2001, August 9). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Vaia. (n.d.). Show how you would synthesize the following compounds, using the indicated starting materials. (a) 3-phenylbutan-1-ol from styrene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

SYNTHESIS Journal of. (n.d.). SYNTHESIS Journal of. Retrieved from [Link]

-

Beilstein Archives. (n.d.). Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2. Retrieved from [Link]

-

ResearchGate. (2020, February 14). Safety of synthesizing 3-azidopropylamine?. Retrieved from [Link]

-

JournalsPub. (2025, July 15). Greener Ways of Synthesizing Styrene Oxide. Retrieved from [Link]

-

SciSpace. (n.d.). The Reactions of Monomeric Styrenes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scispace.com [scispace.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

1-(3-Azido-3-phenylpropoxy)naphthalene NMR spectral data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Signature of 1-(3-Azido-3-phenylpropoxy)naphthalene

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1-(3-Azido-3-phenylpropoxy)naphthalene. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a detailed prediction of the ¹H and ¹³C NMR spectra. We delineate the rationale behind the predicted chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data and a logical workflow for spectral assignment, supported by predicted 2D NMR (COSY, HSQC, HMBC) correlations. This document is intended to serve as an essential reference for researchers in synthetic chemistry, medicinal chemistry, and drug development engaged in the synthesis and structural elucidation of this and related compounds.

Introduction: The Structural Imperative

1-(3-Azido-3-phenylpropoxy)naphthalene is a molecule of significant interest, incorporating three key structural motifs: a naphthalene core, a phenyl group, and a synthetically versatile azide moiety. The naphthalene scaffold is prevalent in numerous bioactive compounds and materials.[1] The azide group is a critical functional handle for "click chemistry," a powerful bioconjugation technique used extensively in drug development and chemical biology.[2][3]

Given its potential utility, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[4] This guide provides an expert, in-depth prediction and interpretation framework for the complete ¹H and ¹³C NMR spectral data of the target compound, enabling researchers to confidently confirm its identity upon synthesis.

Predicted NMR Spectral Data & Analysis

The structural analysis is based on the systematic numbering of the molecule as presented below.

Caption: Molecular structure and atom numbering scheme for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum can be logically divided into three regions: the downfield aromatic region corresponding to the naphthalene and phenyl protons, and the upfield aliphatic region of the propoxy linker.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale & Key Considerations |

| H-8 | 8.10 - 8.25 | d | ~8.5 | Peri-deshielding effect from the C1-substituent places this proton significantly downfield. |

| H-5 | 7.80 - 7.90 | d | ~8.0 | Typical chemical shift for a naphthalene proton adjacent to the ring fusion.[5] |

| H-4 | 7.50 - 7.60 | d | ~8.2 | Influenced by the C1-substituent but to a lesser extent than H-2. |

| H-6, H-7 | 7.40 - 7.55 | m | - | These protons often form a complex multiplet. Their chemical shifts are characteristic of unsubstituted positions on the distal ring.[6] |

| H-2 | 7.35 - 7.45 | d | ~7.0 | Shielded relative to other naphthalene protons due to its position ortho to the electron-donating oxygen atom. |

| H-2'' to H-6'' | 7.25 - 7.40 | m | - | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |

| H-3 | 7.15 - 7.25 | t | ~7.6 | Appears as a triplet due to coupling with H-2 and H-4. |

| H-3' | 4.80 - 4.95 | t | ~6.5 | Benzylic proton alpha to both the phenyl ring and the azide group. The electronegativity of the azide group causes a significant downfield shift.[7] |

| H-1' | 4.20 - 4.35 | t | ~6.0 | Methylene protons alpha to the naphthalene oxygen. Diastereotopic, but may appear as a simple triplet if rotation is fast. |

| H-2' | 2.25 - 2.45 | m | - | Methylene protons beta to both the oxygen and the azide group. Expected to be a complex multiplet due to coupling with both H-1' and H-3'. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show 19 distinct signals, assuming no accidental overlap. The chemical shifts are influenced by hybridization, electronegativity, and aromatic ring currents.[8]

| Carbon(s) | Predicted δ (ppm) | Rationale & Key Considerations |

| C-1'' | 138 - 140 | Quaternary carbon of the phenyl ring attached to the propyl chain. |

| C-1 | 154 - 156 | Aromatic carbon directly bonded to the electronegative oxygen atom, resulting in a downfield shift.[6] |

| C-8a | 134 - 135 | Naphthalene ring fusion quaternary carbon. |

| C-4a | 128 - 130 | Naphthalene ring fusion quaternary carbon. |

| C-2'', C-6'' | 128.5 - 129.5 | Phenyl ring ortho carbons. |

| C-3'', C-5'' | 128.0 - 129.0 | Phenyl ring meta carbons. |

| C-4'' | 127.5 - 128.5 | Phenyl ring para carbon. |

| C-5 | 126.5 - 127.5 | Naphthalene C-H carbon. |

| C-8 | 126.0 - 127.0 | Naphthalene C-H carbon. |

| C-6 | 125.5 - 126.5 | Naphthalene C-H carbon. |

| C-7 | 125.0 - 126.0 | Naphthalene C-H carbon. |

| C-4 | 122.0 - 123.0 | Naphthalene C-H carbon. |

| C-3 | 120.0 - 121.0 | Naphthalene C-H carbon. |

| C-2 | 105.0 - 106.0 | Naphthalene carbon ortho to the oxygen substituent, significantly shielded. |

| C-1' | 68 - 70 | Aliphatic carbon attached to the ether oxygen. |

| C-3' | 62 - 65 | Aliphatic carbon attached to the azide group. The azide causes a characteristic downfield shift.[2] |

| C-2' | 34 - 36 | Aliphatic methylene carbon. |

Experimental Design for Structural Verification

To ensure trustworthy and unambiguous structural elucidation, a standardized suite of NMR experiments should be performed.

Recommended Experimental Protocol

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C{¹H} NMR: Acquire with proton decoupling using a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., within the propoxy chain and naphthalene rings).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the molecular fragments.

-

Caption: Recommended workflow for NMR-based structural verification.

Logic of Spectral Assignment & Key 2D Correlations

A systematic approach is crucial for assigning the spectra correctly.

-

Fragment Identification:

-

Propoxy Chain: The most upfield signals in the ¹H spectrum (H-1', H-2', H-3') will show clear COSY correlations (H-1' ↔ H-2' ↔ H-3'). These can be definitively linked to their corresponding carbons (C-1', C-2', C-3') using the HSQC spectrum.

-

Phenyl Group: The multiplet between 7.25-7.40 ppm in the ¹H spectrum will correlate in the HSQC to the block of ¹³C signals between 127-130 ppm.

-

Naphthalene System: The remaining seven aromatic protons will show COSY correlations consistent with the naphthalene ring system (e.g., H-2↔H-3↔H-4 and H-5↔H-6↔H-7↔H-8).

-

-

Connecting the Fragments (HMBC): The HMBC experiment is the key to assembling the final structure.

-

Naphthalene-Linker: A crucial correlation will be observed between the H-1' protons of the linker and the C-1 carbon of the naphthalene ring. A weaker correlation to C-2 and C-8a may also be visible.

-

Phenyl-Linker: The benzylic H-3' proton will show a strong correlation to the quaternary C-1'' of the phenyl ring, as well as to the ortho carbons C-2''/C-6''.

-

Intra-Naphthalene: Correlations such as from H-8 to C-1 and C-8a, and from H-5 to C-4a and C-7 will confirm the naphthalene assignments.

-

Conclusion

This guide provides a robust, predictive framework for the complete ¹H and ¹³C NMR spectral analysis of 1-(3-Azido-3-phenylpropoxy)naphthalene. The key diagnostic signals include the downfield-shifted benzylic proton H-3' (~4.8-4.9 ppm) adjacent to the azide, the diastereotopic methylene protons of the propoxy chain, and the highly deshielded H-8 naphthalene proton (~8.1-8.2 ppm). By following the outlined experimental protocols and leveraging 2D correlation spectroscopy, researchers can unambiguously verify the constitution and purity of this valuable chemical entity, ensuring scientific integrity in subsequent applications.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Vaia. (n.d.). Problem 10 A substituted naphthalene. Retrieved February 20, 2026, from [Link].

-

Issuu. (n.d.). Problem 9. NMR, Symmetry, and Structural Analysis. Retrieved February 20, 2026, from [Link].

-

Klapötke, T. M., et al. (2018). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Retrieved February 20, 2026, from [Link].

-

Semantic Scholar. (2017). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. Retrieved February 20, 2026, from [Link].

-

ResearchGate. (n.d.). 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6).... Retrieved February 20, 2026, from [Link].

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 20, 2026, from [Link].

-

ResearchGate. (n.d.). 13 C (150 MHz) NMR data (δ) of compounds 1-3. Retrieved February 20, 2026, from [Link].

-

Salunke-Gawali, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved February 20, 2026, from [Link].

-

MDPI. (2025). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Retrieved February 20, 2026, from [Link].

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0059323). Retrieved February 20, 2026, from [Link].

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0251188). Retrieved February 20, 2026, from [Link].

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 20, 2026, from [Link].

-

MDPI. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Retrieved February 20, 2026, from [Link].

- Pavia, D. L., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. Retrieved February 20, 2026, from a general organic chemistry textbook resource.

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 20, 2026, from [Link].

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 20, 2026, from [Link].

-

PubChem. (n.d.). 2-Azido-3-(3-phenylprop-2-enyl)naphthalene. Retrieved February 20, 2026, from [Link].

-

PubMed. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1. Retrieved February 20, 2026, from [Link].

-

Beilstein Archives. (n.d.). Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2. Retrieved February 20, 2026, from [Link].

-

ResearchGate. (2015). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Retrieved February 20, 2026, from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 6. vaia.com [vaia.com]

- 7. d-nb.info [d-nb.info]

- 8. chem.uoi.gr [chem.uoi.gr]

Methodological & Application

Application Notes and Protocols for the Detection of Hydrogen Sulfide Using 1-(3-Azido-3-phenylpropoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrogen Sulfide Detection

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a multitude of physiological and pathological processes.[1][2] Its functions are diverse, ranging from the regulation of vascular tone and neurotransmission to involvement in inflammatory responses. Given its significance, the development of sensitive and selective methods for the detection and quantification of H₂S in biological systems is of paramount importance for advancing our understanding of its roles in health and disease.[3] Fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity, spatiotemporal resolution, and the ability to visualize H₂S in living cells and organisms.[1]

This document provides a comprehensive guide to the application of 1-(3-Azido-3-phenylpropoxy)naphthalene , a rationally designed fluorescent probe for the detection of hydrogen sulfide. The probe operates on a "turn-on" mechanism, where the non-fluorescent azide moiety is selectively reduced by H₂S to a highly fluorescent amine, providing a direct and quantifiable signal.[4]

Probe Profile: 1-(3-Azido-3-phenylpropoxy)naphthalene

Proposed Synthesis

While not extensively documented in the literature for this specific application, a plausible synthetic route for 1-(3-Azido-3-phenylpropoxy)naphthalene involves the nucleophilic substitution of a suitable precursor, such as 1-(3-Chloro-3-phenylpropoxy)naphthalene, with an azide salt. This is a common and effective method for the introduction of the azide functional group.[5]

Reaction Scheme:

This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature to facilitate the substitution.

Sensing Mechanism: From "Off" to "On"

The detection of H₂S by 1-(3-Azido-3-phenylpropoxy)naphthalene is based on the selective reduction of the azide group to an amine by H₂S.[4] The starting molecule, containing the azide, is essentially non-fluorescent. Upon reaction with H₂S, the azide is converted to a primary amine, 1-(3-Amino-3-phenylpropoxy)naphthalene. This resulting amine possesses strong fluorescent properties characteristic of aminonaphthalene derivatives, leading to a significant "turn-on" fluorescent signal.[2][6] The hydrosulfide anion (HS⁻), the predominant form of H₂S at physiological pH, is the active species in this reduction.[7]

Caption: H₂S-mediated reduction of the azide probe to a fluorescent amine.

Postulated Photophysical Properties

Based on the known properties of 1-aminonaphthalene derivatives, the following photophysical characteristics are anticipated for the reaction product of the probe with H₂S.[6][8]

| Parameter | Postulated Value | Notes |

| Excitation Maximum (λex) | ~320 - 340 nm | Based on the absorption spectrum of 1-aminonaphthalene.[6][8] |

| Emission Maximum (λem) | ~430 - 460 nm | 1-aminonaphthalene derivatives typically exhibit blue to cyan fluorescence.[2][8] |

| Stokes Shift | >100 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise. |

| Quantum Yield (Φ) | ~0.4 - 0.6 | In a suitable solvent, a moderate to high quantum yield is anticipated upon conversion to the amine. |

In Vitro Application Protocol: H₂S Detection in Solution

This protocol details the use of 1-(3-Azido-3-phenylpropoxy)naphthalene for the quantitative detection of H₂S in a controlled in vitro setting.

Reagent Preparation

-

Probe Stock Solution (1 mM): Dissolve an appropriate amount of 1-(3-Azido-3-phenylpropoxy)naphthalene in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

H₂S Donor Stock Solution (10 mM): Prepare a fresh solution of sodium sulfide (Na₂S) in deoxygenated water. Due to the hygroscopic nature of Na₂S, it is advisable to prepare this solution immediately before use.

-

Buffer Solution: A suitable buffer for maintaining physiological pH, such as phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer (20 mM, pH 7.4), should be used for all experiments.[9]

Time-Dependent Fluorescence Response

-

To a microplate well or a cuvette, add the buffer solution.

-

Add the probe stock solution to a final concentration of 10 µM.

-

Initiate the reaction by adding the Na₂S stock solution to a final concentration of 100 µM.

-

Immediately begin recording the fluorescence intensity at the predetermined emission maximum (e.g., 450 nm) with excitation at the predetermined maximum (e.g., 330 nm) at regular intervals (e.g., every 5 minutes) for a total duration of 60-90 minutes.

-

A control experiment without the addition of Na₂S should be run in parallel.

Dose-Dependent Fluorescence Response

-

Prepare a series of dilutions of the Na₂S stock solution in the buffer.

-

In separate microplate wells or cuvettes, add the buffer and the probe stock solution to a final concentration of 10 µM.

-

Add varying concentrations of Na₂S to the wells (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Incubate the plate at room temperature for the time determined to be optimal from the time-dependent study (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity of each well.

-

Plot the fluorescence intensity as a function of the H₂S concentration to generate a calibration curve.

Selectivity Assay

-

Prepare stock solutions (e.g., 1 mM) of potentially interfering species in the appropriate solvent. These should include biologically relevant thiols (e.g., cysteine, glutathione), reactive oxygen species (e.g., H₂O₂), and other anions.

-

In separate microplate wells, add the buffer and the probe stock solution to a final concentration of 10 µM.

-

Add each of the interfering species to a final concentration significantly higher than that of H₂S used for the positive control (e.g., 100-fold excess).

-

For comparison, include a well with only the probe and a well with the probe and Na₂S.

-

Incubate and measure the fluorescence as described in the dose-dependent response protocol.

In-Cell Application Protocol: Imaging H₂S in Living Cells

This protocol provides a general framework for the use of 1-(3-Azido-3-phenylpropoxy)naphthalene for the fluorescent imaging of H₂S in cultured cells.

Cell Culture and Plating

-

Culture cells of interest (e.g., HeLa, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to a confluency of 50-70%.

Probe Loading

-

Remove the growth medium from the cells and wash them once with pre-warmed PBS (pH 7.4).

-

Prepare a loading solution of the probe in serum-free medium or a suitable imaging buffer at a final concentration of 5-10 µM.

-

Incubate the cells with the probe loading solution for 30-60 minutes at 37°C in a CO₂ incubator.

H₂S Detection and Imaging

-

After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

-

Add fresh, pre-warmed imaging buffer or complete medium to the cells.

-

To visualize exogenous H₂S, add a solution of Na₂S in the imaging buffer to the cells at a desired final concentration (e.g., 100 µM).

-

To stimulate endogenous H₂S production, treat the cells with a known inducer (e.g., a specific enzyme substrate or signaling molecule).

-

Immediately begin imaging the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom UV filter set).

-

Acquire images at different time points to monitor the change in intracellular fluorescence.

Caption: Experimental workflows for in vitro and in-cell H₂S detection.

Data Interpretation and Considerations

-

Fluorescence Enhancement: A significant increase in fluorescence intensity upon the addition of H₂S is indicative of the probe's reaction and successful detection.

-

Linearity: In the in vitro assay, a linear correlation between fluorescence intensity and H₂S concentration within a certain range allows for the quantification of H₂S.

-

Selectivity: The probe should exhibit minimal fluorescence enhancement in the presence of other biological thiols and reactive species, confirming its selectivity for H₂S.

-

Cellular Imaging: An increase in intracellular fluorescence in response to H₂S stimulation demonstrates the probe's ability to detect H₂S in a cellular environment.

-

Controls: Appropriate controls, including untreated cells and cells treated with the H₂S donor alone, are crucial for accurate data interpretation.

Conclusion

1-(3-Azido-3-phenylpropoxy)naphthalene represents a promising fluorescent probe for the detection of hydrogen sulfide. Its "turn-on" signaling mechanism, based on the H₂S-mediated reduction of an azide to a fluorescent amine, offers a direct and sensitive method for H₂S detection. The protocols outlined in this document provide a comprehensive guide for researchers to utilize this probe for both in vitro quantification and in-cell imaging of H₂S, thereby facilitating further exploration into the multifaceted roles of this important gasotransmitter.

References

- Lippert, A. R., New, E. J., & Chang, C. J. (2011). Reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells. Journal of the American Chemical Society, 133(26), 10078–10080.

- Berlman, I. B. (1971).

- Chen, Y., Zhu, C., Yang, Z., Chen, J., He, C., & Jiao, N. (2013). A ratiometric fluorescent probe for rapid detection of hydrogen sulfide in mitochondria.

- Meech, S. R., O'Connor, D. V., Phillips, D., & Lee, A. G. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(10), 1563-1584.

- Lin, V. S., Lippert, A. R., & Chang, C. J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H₂O₂-dependent H₂S production. Proceedings of the National Academy of Sciences, 110(18), 7131-7135.

- Montana, D. M., & Pluth, M. D. (2018). Mechanistic insights into the H2S-mediated reduction of aryl azides commonly used in H2S detection. ACS Chemical Biology, 13(7), 1782-1788.

- Peng, H., Cheng, Y., Dai, C., King, A. L., Predmore, B. L., Lefer, D. J., & Wang, B. (2011). A fluorescent probe for fast and quantitative detection of hydrogen sulfide in blood.

- Sasakura, K., Hanaoka, K., Shibuya, N., Mikami, Y., Kimura, Y., Komatsu, T., ... & Nagano, T. (2011). Development of a highly selective fluorescence probe for hydrogen sulfide. Journal of the American Chemical Society, 133(45), 18003–18005.

- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.

- Wang, R. (2010). The gasotransmitter role of hydrogen sulfide. Antioxidants & Redox Signaling, 12(9), 1111-1123.

- Henthorn, H. A., & Pluth, M. D. (2016). Mechanistic insights into the H₂S-mediated reduction of aryl azides commonly used in H₂S detection. Journal of the American Chemical Society, 138(49), 15998-16005.

- Reiser, A., & Leyshon, L. J. (1972). Radiative and nonradiative transitions from the first excited singlet state in methyl substituted benzenes. The Journal of Chemical Physics, 56(3), 1011-1012.

- Suzuki, K., Tanabe, H., Tobita, S., & Shizuka, H. (1997). Solvent-Dependent Radiationless Transitions of Excited 1-Aminonaphthalene Derivatives. The Journal of Physical Chemistry A, 101(26), 4874-4881.

- Meech, S. R., O'Connor, D. V., Phillips, D., & Lee, A. G. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(10), 1563-1584.

- Rettenmeier, C., & Grabner, G. (2001). Internal Conversion in 1-Aminonaphthalenes. Influence of Amino Twist Angle. The Journal of Physical Chemistry A, 105(47), 10696-10704.

- Berces, T., & Ziegler, T. (1996). High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations. The Journal of Chemical Physics, 105(18), 7859-7875.

- BenchChem. (2025). Application Notes: 6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy.

- BenchChem. (2025). Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy.

Sources

- 1. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Investigation of a sensing approach based on a rapid reduction of azide to selectively measure bioavailability of H2S - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 9. escholarship.org [escholarship.org]

Application Notes & Protocols: A Guide to the Synthesis of Triazole-Linked Naphthalene Fluorophores via Click Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel fluorophores by conjugating naphthalene moieties with various scaffolds via a 1,2,3-triazole linker using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This approach offers a robust and highly efficient method for creating diverse molecular architectures with tunable photophysical and biological properties.[1][2][3]

The unique characteristics of the naphthalene scaffold, combined with the stability and specific geometry of the triazole ring, make these compounds highly valuable as fluorescent probes, sensors, and components of biologically active molecules.[4][5][6] The triazole linker is not merely a passive connector; it actively participates in shaping the molecular properties through hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets.[2]

This document will detail the underlying principles, provide step-by-step protocols for synthesis and characterization, and discuss the applications of these promising fluorophores.

Foundational Principles: The Power of Click Chemistry

The CuAAC reaction is a prime example of a "click chemistry" transformation, a concept introduced by K.B. Sharpless.[7] These reactions are characterized by their high yields, wide scope, simple reaction conditions, and the formation of only inoffensive byproducts.[3][7] The reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[7][8] This high regioselectivity is a significant advantage over the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers.[7][8]

The general mechanism for the CuAAC reaction is depicted below. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate.[7]

Sources

- 1. Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and characterization of bis-N-2-aryl triazole as a fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of 1-(3-Azido-3-phenylpropoxy)naphthalene Stock Solutions in DMSO

Abstract

This application note provides a detailed protocol for the safe and accurate preparation of stock solutions of 1-(3-Azido-3-phenylpropoxy)naphthalene in dimethyl sulfoxide (DMSO). Due to the potential hazards associated with organic azides, this guide emphasizes critical safety precautions and handling procedures. The protocol is designed for researchers, scientists, and drug development professionals who utilize this compound in various experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and, most importantly, laboratory safety.

Introduction: Understanding the Compound and Solvent

1-(3-Azido-3-phenylpropoxy)naphthalene is an organic molecule containing an azide functional group. Organic azides are high-energy molecules that are valuable in chemical synthesis, particularly in bioconjugation reactions such as the "click" chemistry azide-alkyne cycloaddition.[1][2][3][4] However, their energetic nature also renders them potentially explosive, sensitive to heat, shock, and light.[1][2][5][6] Therefore, stringent safety measures are paramount when handling these compounds.

Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent widely used in biological and chemical research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[7][8][9] It is a common choice for preparing stock solutions of small molecules for in vitro assays.[10][11][12] While generally stable, DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its solvating properties and potentially the stability of the dissolved compound.[13] It is also known to readily penetrate the skin, carrying dissolved substances with it, which necessitates careful handling to avoid exposure.[7][13]

This document will guide the user through the necessary calculations, safety procedures, and step-by-step instructions for preparing a concentrated stock solution of 1-(3-Azido-3-phenylpropoxy)naphthalene in DMSO, as well as its subsequent storage and handling.

Safety Precautions and Hazard Assessment

2.1. Compound-Specific Hazards (Organic Azide)

-

Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2][5][6] The stability of organic azides is generally related to their molecular weight and the ratio of carbon to nitrogen atoms; molecules with a higher proportion of nitrogen are typically less stable.[2]

-

Toxicity: Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][5]

2.2. Solvent-Specific Hazards (DMSO)

-

Skin Penetration: DMSO can facilitate the absorption of dissolved substances through the skin.[7][13]

-

Combustibility: DMSO is a combustible liquid.[13]

-

Hygroscopic Nature: DMSO readily absorbs water from the atmosphere, which can alter its properties.[13]

2.3. Mandatory Personal Protective Equipment (PPE)

-

Certified laboratory coat

-

Chemical safety goggles

-

Chemical-resistant gloves (nitrile gloves are a common choice)

-

Face shield (recommended when handling the solid compound)

2.4. Engineering Controls

-